2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole: A precursor in the synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide.
2-(4-Bromophenyl)-1,3-thiazole: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-1,3-thiazole: Similar structure but with a methyl group instead of chlorine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, allowing better interaction with biological membranes and targets .
Properties
Molecular Formula |
C11H9ClN2OS |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-8-3-1-7(2-4-8)11-14-9(6-16-11)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
InChI Key |
DCZNLLCBHPRGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)N)Cl |
Origin of Product |
United States |
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